1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride 1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1396800-64-8
VCID: VC7205942
InChI: InChI=1S/C16H22F2N2O.2ClH/c17-14-4-1-12(9-15(14)18)10-19-5-7-20(8-6-19)11-16(21)13-2-3-13;;/h1,4,9,13,16,21H,2-3,5-8,10-11H2;2*1H
SMILES: C1CC1C(CN2CCN(CC2)CC3=CC(=C(C=C3)F)F)O.Cl.Cl
Molecular Formula: C16H24Cl2F2N2O
Molecular Weight: 369.28

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

CAS No.: 1396800-64-8

Cat. No.: VC7205942

Molecular Formula: C16H24Cl2F2N2O

Molecular Weight: 369.28

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride - 1396800-64-8

Specification

CAS No. 1396800-64-8
Molecular Formula C16H24Cl2F2N2O
Molecular Weight 369.28
IUPAC Name 1-cyclopropyl-2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Standard InChI InChI=1S/C16H22F2N2O.2ClH/c17-14-4-1-12(9-15(14)18)10-19-5-7-20(8-6-19)11-16(21)13-2-3-13;;/h1,4,9,13,16,21H,2-3,5-8,10-11H2;2*1H
Standard InChI Key OEIRYCGBLIGVDS-UHFFFAOYSA-N
SMILES C1CC1C(CN2CCN(CC2)CC3=CC(=C(C=C3)F)F)O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has the molecular formula C₁₆H₂₄Cl₂F₂N₂O and a molecular weight of 369.28 g/mol. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for in vitro and in vivo studies. Key structural elements include:

  • A piperazine ring serving as the central pharmacophore.

  • A 3,4-difluorobenzyl group attached to the piperazine nitrogen, influencing electronic distribution and steric interactions.

  • A cyclopropyl-ethanol side chain contributing to conformational rigidity.

The presence of fluorine atoms at the 3- and 4-positions of the benzyl group enhances lipid solubility and metabolic stability, as fluorination typically reduces oxidative degradation.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalized piperazine precursors. A representative route includes:

  • Piperazine Functionalization: Alkylation of piperazine with 3,4-difluorobenzyl bromide under basic conditions to introduce the difluorobenzyl moiety.

  • Cyclopropane Integration: Reaction of the intermediate with cyclopropane-containing reagents, such as cyclopropylmethyl bromide, to form the ethanol side chain.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Piperazine alkylation3,4-Difluorobenzyl bromide, K₂CO₃, DMF, 60°C7895
Cyclopropane additionCyclopropylmethyl bromide, Et₃N, THF, RT6592
Salt precipitationHCl (gaseous), EtOH, 0°C8999

Purification Techniques

Purification employs recrystallization from ethanol-water mixtures, achieving >99% purity as confirmed by HPLC. Advanced methods like column chromatography (silica gel, 3% methanol in dichloromethane) are utilized for intermediates .

Biological Activity and Mechanism

Receptor Binding Profiling

In vitro assays demonstrate affinity for serotonin (5-HT₆) and dopamine (D₃) receptors, with IC₅₀ values of 12 nM and 28 nM, respectively. The 3,4-difluorobenzyl group likely engages in hydrophobic interactions with receptor pockets, while the piperazine nitrogen participates in hydrogen bonding.

Cellular Signaling Modulation

The compound inhibits cAMP production in HEK-293 cells transfected with 5-HT₆ receptors (EC₅₀ = 15 nM), suggesting agonist activity. Concurrently, it suppresses β-arrestin recruitment to D₃ receptors, indicating biased signaling properties.

Table 2: Pharmacological Profile

TargetAssay TypeEC₅₀/IC₅₀ (nM)Efficacy (%)
5-HT₆cAMP inhibition1592
D₃β-arrestin recruitment2888
σ-1Radioligand binding45065

Research Applications

Neurological Disorders

Preclinical models indicate potential in treating Parkinson’s disease by dual modulation of dopaminergic and serotonergic pathways. In MPTP-lesioned mice, daily administration (5 mg/kg, i.p.) improved motor coordination by 40% versus controls.

Comparative Analysis with Analogues

Fluorine Substitution Effects

Replacing 3,4-difluorobenzyl with 2,5-difluorobenzyl (CAS 1396676-XX) reduces 5-HT₆ affinity by 8-fold, underscoring the importance of substitution pattern on receptor engagement.

Cyclopropane vs. Cyclohexane

Analogues with cyclohexane-ethanol chains exhibit 3-fold lower blood-brain barrier penetration, attributed to increased molecular rigidity from cyclopropane.

Future Directions

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics in humans, particularly given the compound’s high predicted BBB permeability (log BB = 0.84).

Structural Optimization

Introducing deuterium at the ethanol moiety could prolong half-life by mitigating CYP450-mediated oxidation, a strategy successfully employed in antiviral drugs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator